Nanoparticles,Triiron tetraoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

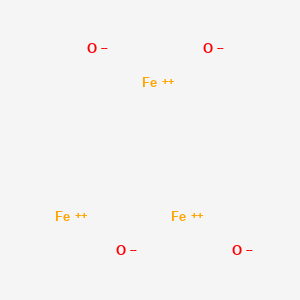

Magnetite dispersion refers to the stable suspension of magnetite (Fe₃O₄) nanoparticles in a liquid medium. Magnetite is a naturally occurring iron oxide with unique magnetic properties, making it highly valuable in various scientific and industrial applications. The dispersion of magnetite nanoparticles enhances their usability in fields such as medicine, environmental remediation, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnetite nanoparticles can be synthesized using several methods, including:

Thermal Decomposition: This method involves the thermal decomposition of iron precursors in the presence of surfactants at high temperatures.

Hydrothermal Synthesis: This technique involves the reaction of iron salts in a high-pressure, high-temperature aqueous solution.

Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Industrial Production Methods: Industrial production of magnetite nanoparticles often employs the co-precipitation method due to its simplicity, cost-effectiveness, and ability to produce large quantities of nanoparticles with controlled size and shape .

Types of Reactions:

Oxidation: Magnetite can undergo oxidation to form maghemite (γ-Fe₂O₃) under certain conditions.

Reduction: Magnetite can be reduced to form metallic iron (Fe) under a hydrogen atmosphere.

Substitution: Magnetite can participate in ion-exchange reactions where metal ions in the magnetite lattice are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.

Substitution: Involves the use of metal salts in an aqueous solution under controlled pH and temperature conditions.

Major Products:

Oxidation: Maghemite (γ-Fe₂O₃).

Reduction: Metallic iron (Fe).

Substitution: Various metal-substituted magnetite compounds.

Applications De Recherche Scientifique

Magnetite dispersion has a wide range of applications in scientific research:

Environmental Remediation: Employed in the removal of heavy metals and organic pollutants from water.

Materials Science: Utilized in the development of magnetic nanocomposites and ferrofluids for various engineering applications.

Biology: Applied in cell separation, biosensing, and as carriers for biomolecules.

Mécanisme D'action

The unique properties of magnetite nanoparticles arise from their superparamagnetic behavior, which allows them to be magnetized in the presence of an external magnetic field and demagnetized when the field is removed . This property is crucial for applications such as targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using a magnetic field . The surface of magnetite nanoparticles can be functionalized with various molecules to enhance their biocompatibility and targeting ability .

Comparaison Avec Des Composés Similaires

Maghemite (γ-Fe₂O₃): Similar to magnetite but with a different crystal structure and slightly different magnetic properties.

Hematite (α-Fe₂O₃): Another iron oxide with antiferromagnetic properties, used in different applications.

Cobalt Ferrite (CoFe₂O₄): A magnetic nanoparticle with higher coercivity and saturation magnetization compared to magnetite.

Uniqueness of Magnetite: Magnetite’s superparamagnetic properties, biocompatibility, and ease of synthesis make it uniquely suited for a wide range of applications, particularly in biomedicine and environmental remediation .

Propriétés

Formule moléculaire |

Fe3O4-2 |

|---|---|

Poids moléculaire |

231.53 g/mol |

Nom IUPAC |

iron(2+);oxygen(2-) |

InChI |

InChI=1S/3Fe.4O/q3*+2;4*-2 |

Clé InChI |

IPPLQKQIHURHHK-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,9-dimethyl](/img/structure/B8781242.png)